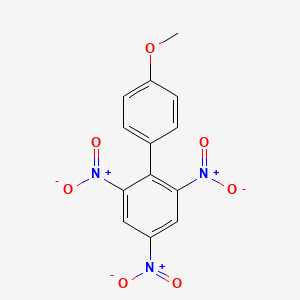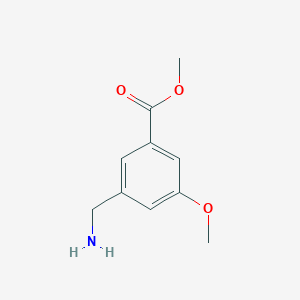
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide typically involves the reaction of 1,1,1,3,3,3-Hexafluoro-2-propanol with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors with precise temperature and pressure controls. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrazine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various fluorinated organic compounds, which can be further utilized in different chemical processes and applications.
Scientific Research Applications
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with various biomolecules. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1,3,3,3-Hexafluoroisopropyl alcohol
- Bis(trifluoromethyl)methanol
Uniqueness
Compared to similar compounds, 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide exhibits unique reactivity due to the presence of both hydrazine and fluorinated groups
Properties
CAS No. |
1747-05-3 |
|---|---|
Molecular Formula |
C4H5F6N3O2 |
Molecular Weight |
241.09 g/mol |
IUPAC Name |
[(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)amino]urea |
InChI |
InChI=1S/C4H5F6N3O2/c5-3(6,7)2(15,4(8,9)10)13-12-1(11)14/h13,15H,(H3,11,12,14) |
InChI Key |
QJVQWGYYYHZRHB-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(N)NNC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B13992011.png)






